Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound with a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate typically involves the reaction of 2-aminopyridine with ethyl acetoacetate under specific conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes . For example, it may inhibit the activity of certain kinases or modulate the expression of specific genes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate: This compound differs in the position of the methyl group on the pyrido[1,2-a]pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-11(15)14-8(2)5-4-6-10(14)13-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRSVRINYLBZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=CC=CC2=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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